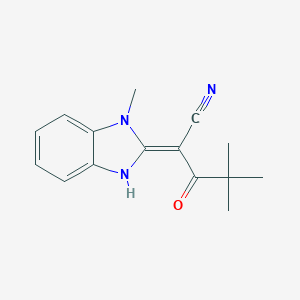
(2E)-4,4-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxopentanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-4,4-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxopentanenitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DMBO and is a member of the benzimidazole family of compounds. In
Wirkmechanismus
The mechanism of action of DMBO is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. DMBO has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which may improve cognitive function.
Biochemical and Physiological Effects:
DMBO has been shown to have a wide range of biochemical and physiological effects. It has been found to have antimicrobial activity against a variety of bacterial and fungal strains. DMBO has also been shown to have antitumor activity in vitro and in vivo, suggesting that it may be a potential candidate for the treatment of cancer. Additionally, DMBO has been found to have anti-inflammatory activity, which may make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DMBO is its wide range of biological activities, which makes it a potentially useful compound for a variety of scientific research applications. However, one limitation of DMBO is its relatively low solubility in water, which can make it difficult to work with in certain experiments. Additionally, DMBO has been found to be cytotoxic at high concentrations, which may limit its use in some experiments.
Zukünftige Richtungen
There are several potential future directions for research involving DMBO. One area of interest is the development of DMBO-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's. Another potential area of research is the development of DMBO-based drugs for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of DMBO and its potential applications in other areas of scientific research.
Synthesemethoden
The synthesis of DMBO involves the reaction of 3-methyl-1H-benzimidazole-2-carbaldehyde with 4,4-dimethyl-3-oxopentanenitrile in the presence of a base. This reaction results in the formation of DMBO, which can be purified using standard techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
DMBO has been studied extensively for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. DMBO has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's.
Eigenschaften
Produktname |
(2E)-4,4-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxopentanenitrile |
|---|---|
Molekularformel |
C15H17N3O |
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
(2E)-4,4-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxopentanenitrile |
InChI |
InChI=1S/C15H17N3O/c1-15(2,3)13(19)10(9-16)14-17-11-7-5-6-8-12(11)18(14)4/h5-8,17H,1-4H3/b14-10+ |
InChI-Schlüssel |
PEKYNIDDBSNQBQ-GXDHUFHOSA-N |
Isomerische SMILES |
CC(C)(C)C(=O)/C(=C/1\NC2=CC=CC=C2N1C)/C#N |
SMILES |
CC(C)(C)C(=O)C(=C1NC2=CC=CC=C2N1C)C#N |
Kanonische SMILES |
CC(C)(C)C(=O)C(=C1NC2=CC=CC=C2N1C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethoxy-3-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B254876.png)
![1-[[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-ethylthiourea](/img/structure/B254878.png)
![N-(3-((4-fluorophenyl)(morpholino)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B254880.png)
![6-bromo-3-{[4-(2,5-dichlorophenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B254883.png)
![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B254884.png)

![3-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(ethylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B254891.png)
![3-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B254892.png)
![4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B254893.png)
![1-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254896.png)
![1-[(Z)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B254897.png)
![1-[[(E)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254900.png)
![3-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde N-allylthiosemicarbazone](/img/structure/B254901.png)